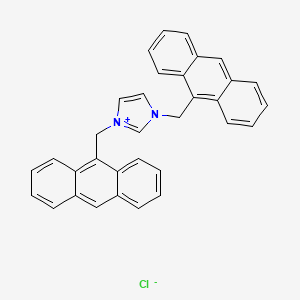
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. The presence of anthracene moieties in the structure imparts specific photophysical and electrochemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride typically involves the reaction of anthracene-9-carbaldehyde with an imidazole derivative. The reaction is usually carried out in the presence of a suitable base and solvent. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the intermediate bisazomethine to the desired diamine. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium cation can be reduced to form the corresponding imidazole.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver salts such as silver nitrate (AgNO3).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Corresponding halide salts.
科学的研究の応用
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as an antimicrobial agent.
作用機序
The mechanism of action of 1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The anthracene moieties can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the imidazolium cation can interact with cellular membranes, affecting their integrity and function. The compound’s photophysical properties also enable it to act as a fluorescent probe in bioimaging applications .
類似化合物との比較
Similar Compounds
1,3-bis(anthracen-9-ylmethyl)benzimidazole: Similar structure but with a benzimidazole core instead of an imidazolium cation.
1,3-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of an imidazolium cation.
Uniqueness
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride is unique due to its imidazolium cation, which imparts specific electrochemical properties and enhances its solubility in polar solvents. The presence of anthracene moieties also provides distinct photophysical properties, making it suitable for applications in bioimaging and electronic devices .
特性
分子式 |
C33H25ClN2 |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
1,3-bis(anthracen-9-ylmethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C33H25N2.ClH/c1-5-13-28-24(9-1)19-25-10-2-6-14-29(25)32(28)21-34-17-18-35(23-34)22-33-30-15-7-3-11-26(30)20-27-12-4-8-16-31(27)33;/h1-20,23H,21-22H2;1H/q+1;/p-1 |
InChIキー |
YJWLTBSLSWCBEF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C=C[N+](=C4)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
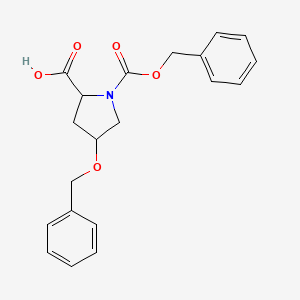
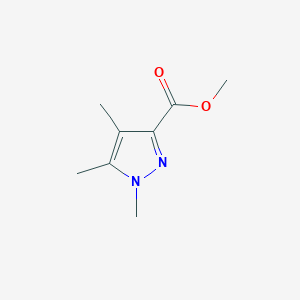
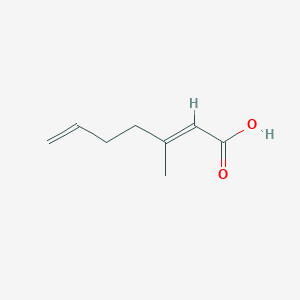
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
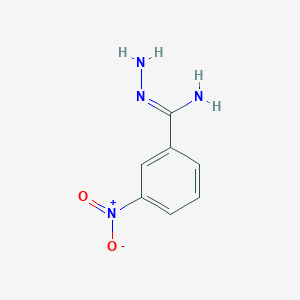
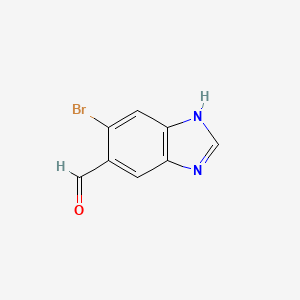
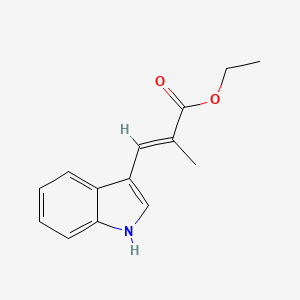
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
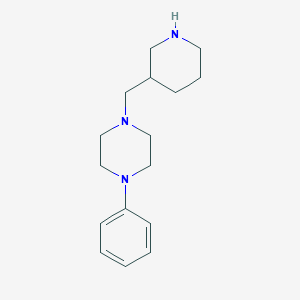

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
